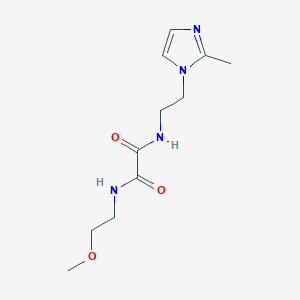

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Chemical Synthesis and Reactions

Thiacalix[4]arene Derivatives Bearing Imidazole Units

Research on thiacalix[4]arene derivatives that contain imidazole moieties has shown their application as ditopic receptors for metal ions and extractants for dichromate anions. These compounds demonstrate the versatility of imidazole units in creating complex structures with specific binding properties, which could be relevant for environmental cleanup or selective ion transport processes (Zhao et al., 2016).

Pd(II)-Catalyzed Oxidative Double Cyclization

A study involving the Pd(II)-catalyzed oxidative double cyclization of diethynes to form indolobenzothiazine S,S-dioxides showcases the potential for imidazole derivatives to engage in complex chemical transformations. This process highlights the role of imidazole derivatives in synthesizing heterocyclic compounds, which could have applications in materials science or pharmaceuticals (Ha et al., 2015).

Material Science and Catalysis

- Encapsulation of Molybdenum(VI) Complex: The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for the oxidation of alcohols and hydrocarbons, illustrates the potential for imidazole-related compounds in catalysis. Such applications could be significant for developing more efficient and environmentally friendly catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

- Corrosion Inhibition Properties: A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid provides insight into the protective potential of imidazole derivatives against corrosion. This application is critical for industries dealing with metal preservation and could indicate the utility of "N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide" in similar contexts (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name |

N'-(2-methoxyethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-9-12-3-6-15(9)7-4-13-10(16)11(17)14-5-8-18-2/h3,6H,4-5,7-8H2,1-2H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKOTEOBBWFSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)

![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)

![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)

![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)